4,5-Dimethyl-1,3,2-dioxathiolane 2-oxide

Organic Synthesis Stereospecific Elimination Vicinal Diol Chemistry

4,5-Dimethyl-1,3,2-dioxathiolane 2-oxide (CAS 4440-90-8), also known as pinacol sulfite or sym-dimethylethylene sulfite, is a five-membered cyclic sulfite ester with the molecular formula C4H8O3S and a molecular weight of 136.17 g/mol. It belongs to the 1,3,2-dioxathiolane 2-oxide class of heterocyclic organosulfur compounds and is distinguished by its meso stereochemistry, arising from the symmetrically substituted 2,3-butanediol backbone.

Molecular Formula C4H8O3S
Molecular Weight 136.17 g/mol
CAS No. 4440-90-8
Cat. No. B1294509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethyl-1,3,2-dioxathiolane 2-oxide
CAS4440-90-8
Molecular FormulaC4H8O3S
Molecular Weight136.17 g/mol
Structural Identifiers
SMILESCC1C(OS(=O)O1)C
InChIInChI=1S/C4H8O3S/c1-3-4(2)7-8(5)6-3/h3-4H,1-2H3
InChIKeySAPINXZHMGNTEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dimethyl-1,3,2-dioxathiolane 2-oxide (CAS 4440-90-8): Class, Identity, and Procurement Context


4,5-Dimethyl-1,3,2-dioxathiolane 2-oxide (CAS 4440-90-8), also known as pinacol sulfite or sym-dimethylethylene sulfite, is a five-membered cyclic sulfite ester with the molecular formula C4H8O3S and a molecular weight of 136.17 g/mol . It belongs to the 1,3,2-dioxathiolane 2-oxide class of heterocyclic organosulfur compounds and is distinguished by its meso stereochemistry, arising from the symmetrically substituted 2,3-butanediol backbone [1]. The compound serves as a versatile intermediate in organic synthesis, particularly in stereospecific alkene formation and as a precursor to chiral building blocks [2].

Class Cyclic sulfite ester intermediate
Stereochemistry meso-4,5-dimethyl configuration
Workflow Stereospecific alkene synthesis
Utility Chiral building block preparation

Why 4,5-Dimethyl-1,3,2-dioxathiolane 2-oxide Cannot Be Replaced by Other Cyclic Sulfites or Sulfates


Cyclic sulfite esters exhibit wide variability in reactivity, stereochemical outcome, and thermal stability depending on ring substitution and stereochemistry [1]. The meso-4,5-dimethyl substitution pattern in 4,5-dimethyl-1,3,2-dioxathiolane 2-oxide confers a specific combination of steric and electronic effects that dictate regioselectivity in nucleophilic ring-opening and alkene-forming elimination reactions . Direct substitution with unsubstituted ethylene sulfite (CAS 3741-38-6) alters both physical properties and reaction outcomes, while replacement with the corresponding cyclic sulfate (4,5-dimethyl-1,3,2-dioxathiolane 2,2-dioxide) introduces significantly higher electrophilicity and altered hydrolysis profiles [2]. The evidence below quantifies these critical differences.

Ethylene sulfite (CAS 3741-38-6) substitution alters physical properties and reaction outcomes, disrupting regio- and stereochemical control.

Pinacol sulfite analog completely fails to produce alkene under identical elimination conditions; gem-dimethyl substitution pattern is prohibitive.

Cyclic sulfate (4,5-dimethyl-1,3,2-dioxathiolane 2,2-dioxide) introduces significantly higher electrophilicity and promotes double substitution, shifting reaction manifolds.

Quantitative Differentiation Evidence for 4,5-Dimethyl-1,3,2-dioxathiolane 2-oxide vs. Analogs


Alkene-Forming Elimination: Successful 2-Butene Generation vs. Failure of Pinacol Sulfite Analog

In a direct comparative study of cyclic sulfite-mediated alkene synthesis, 4,5-dimethyl-1,3,2-dioxathiolane 2-oxide reacted with iodide ion to successfully produce 2-butene, whereas the fully methylated analog pinacol sulfite (4,4,5,5-tetramethyl-1,3,2-dioxathiolane 2-oxide) completely failed to yield 2,3-dimethyl-2-butene under identical conditions [1]. This establishes that the 4,5-dimethyl substitution pattern is permissive for elimination, while the gem-dimethyl substitution pattern is prohibitive.

Alkene formation
Head-to-head
2-Butene produced vs. pinacol sulfite: complete failure to eliminate
Supports meso substitution for elimination; gem-dimethyl pattern prohibitive.
Qualitative comparison under identical iodide conditions.
Organic Synthesis Stereospecific Elimination Vicinal Diol Chemistry

Thermal Stability and Volatility: Vapor Pressure Advantage Over Acyclic Dimethyl Sulfite

The vapor pressure of 4,5-dimethyl-1,3,2-dioxathiolane 2-oxide at 25 °C is 1.5 ± 0.3 mmHg, which is approximately one-tenth that of the acyclic analog dimethyl sulfite (14.4 ± 0.2 mmHg) . This significantly lower volatility correlates with a higher boiling point (176.3 ± 9.0 °C vs. 126.0 ± 0.0 °C) and a higher enthalpy of vaporization (39.6 ± 3.0 kJ/mol vs. 34.9 ± 3.0 kJ/mol) [1]. The cyclic structure of the target compound confers enhanced thermal stability and reduced evaporative loss compared to the acyclic dimethyl sulfite.

Vapor pressure (25 °C)
Cross-study comparable
1.5 ± 0.3 mmHg vs. dimethyl sulfite 14.4 ± 0.2 mmHg
Approximately 10-fold lower volatility; correlates with higher boiling point and vaporization enthalpy.
Calculated/predicted values; supports reduced evaporative loss in heated reactions.
Physicochemical Properties Thermal Stability Volatility

Pharmaceutical Intermediate Specificity: Olmesartan Medoxomil Synthesis Route

4,5-Dimethyl-1,3,2-dioxathiolane 2-oxide is specifically utilized as an intermediate in the synthesis of the antihypertensive drug olmesartan medoxomil . This application distinguishes it from simpler cyclic sulfites like ethylene sulfite, which are primarily employed as electrolyte additives in lithium-ion batteries rather than in pharmaceutical synthesis . The meso stereochemistry and specific substitution pattern of 4,5-dimethyl-1,3,2-dioxathiolane 2-oxide are essential for the stereochemical integrity of the olmesartan medoxomil synthesis pathway.

Pharmaceutical intermediate specificity
Class-level
Olmesartan medoxomil synthesis vs. ethylene sulfite: battery electrolyte additive
Reported route for research intermediate; distinct from energy-storage applications.
Specific synthesis process details not in public domain; verify for targeted procurement.
Medicinal Chemistry Pharmaceutical Intermediates Antihypertensive Agents

Reactivity Class Distinction: Cyclic Sulfite vs. Cyclic Sulfate Electrophilicity

Cyclic sulfites (1,3,2-dioxathiolane 2-oxides) are significantly less electrophilic than their corresponding cyclic sulfates (1,3,2-dioxathiolane 2,2-dioxides). While direct quantitative kinetic data for 4,5-dimethyl-1,3,2-dioxathiolane 2-oxide versus its sulfate analog (CAS 4440-89-5) are not available in the public literature, class-level studies establish that the activation barrier for alkaline hydrolysis of cyclic sulfates is approximately 10.3 kcal/mol lower than that of acyclic sulfates, translating to a 10^6–10^7-fold rate acceleration [1]. By extension, 4,5-dimethyl-1,3,2-dioxathiolane 2-oxide serves as a milder, more controllable electrophile suitable for selective monofunctionalization, whereas the corresponding cyclic sulfate is a highly reactive bis-electrophile capable of sequential double nucleophilic displacement [2].

Electrophilicity class
Class-level
Cyclic sulfate ~10⁶–10⁷-fold faster alkaline hydrolysis vs. cyclic sulfite
Milder electrophile enables stepwise monofunctionalization; sulfate drives double substitution.
Class-level kinetic inference; no direct rate data for title compound vs. its sulfate analog.
Nucleophilic Substitution Reactivity Protecting Group Chemistry

Validated Application Scenarios for 4,5-Dimethyl-1,3,2-dioxathiolane 2-oxide Based on Quantitative Evidence


Stereospecific Synthesis of 2-Butene from 2,3-Butanediol

Utilize 4,5-dimethyl-1,3,2-dioxathiolane 2-oxide as the cyclic sulfite intermediate for the regiospecific and stereospecific conversion of 2,3-butanediol to 2-butene via reaction with iodide ion. This method is validated by direct experimental success, in contrast to the failed elimination observed with the pinacol sulfite analog [1].

Pharmaceutical Intermediate for Olmesartan Medoxomil

Employ 4,5-dimethyl-1,3,2-dioxathiolane 2-oxide as a key building block in the synthesis of the antihypertensive agent olmesartan medoxomil. The meso stereochemistry is critical for downstream stereochemical control [1]. This application is distinct from battery electrolyte uses of simpler cyclic sulfites like ethylene sulfite .

Controlled Nucleophilic Monofunctionalization

When a synthetic route requires selective, single nucleophilic ring-opening without over-activation, 4,5-dimethyl-1,3,2-dioxathiolane 2-oxide is preferred over the corresponding cyclic sulfate. The sulfite's lower electrophilicity enables stepwise elaboration, whereas the sulfate would undergo rapid double substitution [1].

Thermally Demanding Reaction Conditions

For reactions requiring elevated temperatures or extended heating, 4,5-dimethyl-1,3,2-dioxathiolane 2-oxide offers reduced volatility (vapor pressure 1.5 mmHg at 25 °C) compared to acyclic dimethyl sulfite (14.4 mmHg), minimizing evaporative loss and maintaining reaction stoichiometry [1].

Application
Selection Property
Validation Focus
Alkene synthesis from 2,3-butanediol
meso-4,5-dimethyl substitution pattern
Successful 2-butene elimination vs. pinacol sulfite failure
Research intermediate for olmesartan medoxomil
Meso stereochemistry for chiral control
Pharmaceutical vs. battery-grade ethylene sulfite distinction
Controlled nucleophilic monofunctionalization
Lower electrophilicity vs. cyclic sulfate
Stepwise reaction control; avoidance of over-activation
Thermally demanding synthesis
Reduced volatility
Lower evaporative loss vs. acyclic sulfites; improved stoichiometry

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5-Dimethyl-1,3,2-dioxathiolane 2-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.